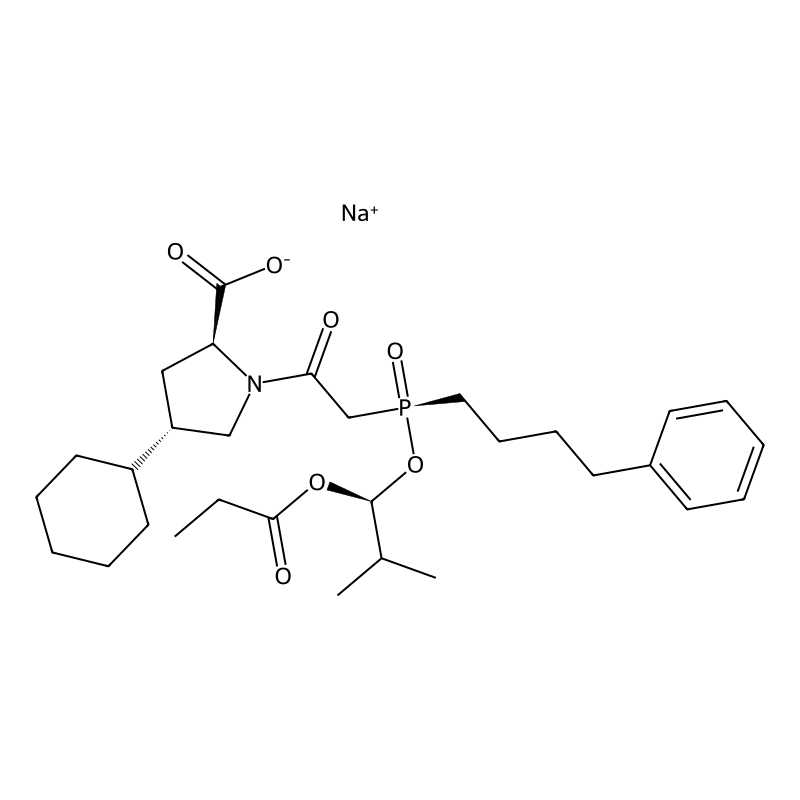

Fosinopril Sodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

fosinopril sodium mechanism of action ACE inhibition

Molecular Mechanism of Action

The core mechanism of fosinopril involves inhibition of the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this pathway and the point of inhibition.

Figure 1: The RAAS pathway and site of fosinoprilat inhibition.

Prodrug Activation: Fosinopril sodium is an ester prodrug that is rapidly and completely hydrolyzed in vivo to its active metabolite, fosinoprilat [1] [2] [3]. This hydrolysis is mediated by carboxylesterases in the liver and gastrointestinal mucosa [1] [4].

ACE Inhibition: Fosinoprilat is a competitive, active-site inhibitor of ACE [1] [2]. ACE is a dipeptidyl carboxypeptidase responsible for converting the decapeptide angiotensin I to the potent vasoconstrictor octapeptide, angiotensin II [5]. Fosinoprilat binds to the zinc-containing active site of ACE via its phosphinic acid group, preventing this conversion [6].

Pharmacodynamic Consequences: By inhibiting ACE, fosinoprilat reduces circulating levels of angiotensin II, leading to several effects [1] [5]:

- Vasodilation & Reduced Blood Pressure: Lowers angiotensin II-mediated vasoconstriction and total peripheral resistance.

- Reduced Aldosterone Secretion: Decreases sodium and water reabsorption, increasing potassium retention.

- Modulation of Kinin Metabolism: ACE is identical to kininase II, which degrades bradykinin. Inhibition increases bradykinin levels, contributing to vasodilation but also causing side effects like dry cough [1] [2] [7].

Key Pharmacokinetic Properties

Fosinopril's pharmacokinetic profile is characterized by balanced absorption, high protein binding, and a unique dual route of elimination.

| Property | Details |

|---|---|

| Absorption | Bioavailability: ~36% (as fosinoprilat) [8] [2] [4]. Absorption occurs primarily in the proximal small intestine [1]. Food slows the rate but not the extent of absorption [2] [9]. |

| Distribution | The active metabolite, fosinoprilat, is highly protein bound (>95%) [1] [2]. Fosinopril can cross the blood-brain barrier [1]. |

| Metabolism | Fosinopril is hydrolyzed to fosinoprilat by carboxylesterases in the liver and GI mucosa [1] [2]. Fosinoprilat may undergo further conjugation to a β-glucuronide [8] [2]. |

| Elimination | Half-life: Fosinoprilat has a prolonged half-life of approximately 12 hours, supporting once-daily dosing [2] [4]. Route: Fosinoprilat is eliminated in roughly equal proportions by the kidneys and the liver (hepatobiliary system) [1] [8] [4]. This dual pathway prevents drug accumulation in patients with renal or hepatic impairment [1] [3] [4]. |

Experimental & Biochemical Data

The following table summarizes key quantitative data from biochemical and in vivo studies relevant to researchers.

| Parameter | Value / Measurement | Experimental Context / Notes |

|---|---|---|

| ACE Inhibition (IC₅₀) | 0.18 μM [10] | In vitro enzyme inhibition assay. |

| Inhibition Constant (Kᵢ) | 1.675 μM [10] | Measured for fosinoprilat; indicates non-competitive inhibition [10]. |

| Oral Absorption | 32-36% [8] | Absolute absorption measured in healthy human subjects using radiolabeled drug. |

| Protein Binding | ≥95% (Fosinoprilat) [1] [2] | High binding to plasma proteins. |

| Clearance | 26-39 mL/min [2] | Total body clearance in healthy subjects. |

| Animal Model Efficacy | 4.67 mg/kg, p.o., 4 weeks [10] | Dose shown to attenuate cardiac dysfunction and structural alterations in a post-myocardial infarction rat model. |

Distinctive Characteristics for Drug Development

Fosinopril possesses several characteristics that are noteworthy from a research and development perspective:

- Phosphinic Acid Chemistry: Fosinopril is the only commercially available ACE inhibitor containing a phosphinic acid moiety, which directly coordinates with the zinc ion in the active site of ACE [6] [4]. This differentiates it from the carboxylate- and sulfhydryl-containing ACE inhibitors.

- Balanced Dual Excretion: The unique elimination pathway of fosinoprilat (approximately 50% renal, 50% hepatic) means that its total body clearance remains largely unchanged in patients with solely renal or hepatic impairment [1] [3] [4]. This eliminates the need for dose adjustment in these patient populations, a significant clinical advantage [1] [4].

- Sustained Duration of Action: With a half-life of 12 hours, fosinopril is suitable for once-daily administration, improving patient compliance [2] [3].

References

- 1. Fosinopril - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. Fosinopril: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Clinical Pharmacology of Fosinopril - Drug Investigation [link.springer.com]

- 4. Fosinopril [en.wikipedia.org]

- 5. ACE Inhibitors - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 6. This compound - ACE inhibitor [apexbt.com]

- 7. Angiotensin-converting enzyme (ACE) inhibitors [mayoclinic.org]

- 8. Disposition of this compound in healthy subjects [pubmed.ncbi.nlm.nih.gov]

- 9. Fosinopril: uses, dosing, warnings, adverse events, ... [medcentral.com]

- 10. This compound (SQ28555) | ACE Inhibitor [medchemexpress.com]

fosinoprilat active metabolite pharmacokinetics

Pharmacokinetic Parameters of Fosinoprilat

| Parameter | Value | Comments & References |

|---|---|---|

| Bioavailability | 30-36% (of oral fosinopril) | Bioavailability is for the prodrug fosinopril; fosinoprilat is the active metabolite formed after absorption [1]. |

| Time to Peak (T~max~) | ~3 hours | Time to reach peak plasma concentration after oral administration of fosinopril [2] [1]. |

| Plasma Protein Binding | >99% (89-99.8%) | High binding to plasma proteins [2] [1]. |

| Volume of Distribution | ~10 L | Suggests limited distribution beyond the plasma and extracellular fluid [1]. |

| Plasma Half-Life | 11.5 - 12 hours | Allows for once-daily dosing [1]. |

| Route of Elimination | Renal: ~44% Hepatobiliary: ~46% | Dual and compensatory routes of excretion [1]. | | Clearance | 26-39 mL/min (Whole Body) | Renal clearance is 16-20 mL/kg/hr [1]. |

Analytical Method for Simultaneous Quantification

A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method can simultaneously determine fosinopril and fosinoprilat concentrations in human plasma for pharmacokinetic studies [3]. The following diagram illustrates the experimental workflow:

Experimental workflow for LC-MS/MS quantification of fosinopril and fosinoprilat in human plasma.

Key Methodological Details [3]:

- Sample Preparation: Analytes are extracted from plasma using liquid-liquid extraction.

- Chromatography: Separation is achieved on a reversed-phase C8 column using a gradient elution procedure to resolve fosinopril and fosinoprilat.

- Detection: The analytes and internal standard (zaleplon) are detected using positive electrospray ionization (ESI) in the Selected Reaction Monitoring (SRM) mode, which provides high sensitivity and selectivity.

- Assay Performance:

- Linearity: The method is linear from 0.1–15.0 ng/mL for fosinopril and 1.0–700.0 ng/mL for fosinoprilat.

- Sensitivity: The lower limit of quantification (LLOQ) is 0.1 ng/mL for fosinopril and 1.0 ng/mL for fosinoprilat.

- Precision & Accuracy: The within- and between-batch precision (RSD%) and accuracy were found to be acceptable during validation.

Clinical Pharmacology and Dosing Implications

The diagram below outlines the metabolic pathway and dual elimination of fosinopril.

Metabolic activation and dual elimination pathway of fosinopril.

- Mechanism of Action: Fosinoprilat competitively binds to ACE, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to decreased aldosterone concentrations and reduced systemic vasoconstriction [2] [4] [1].

- Dosing in Special Populations:

- Renal Impairment: Unlike other ACE inhibitors like enalapril and lisinopril, fosinoprilat demonstrates less accumulation in patients with renal dysfunction. As impaired renal function is compensated by increased hepatobiliary clearance, dosage adjustment is typically not required in patients with any degree of renal impairment, including end-stage renal disease [5] [2] [1].

- Hepatic Impairment: Fosinopril should be used with caution. The American Association for the Study of Liver Diseases (AASLD) advises against administering ACE inhibitors in patients with cirrhosis and ascites [2].

References

- 1. Fosinoprilat - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. Fosinopril - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 3. Development and validation of liquid chromatography-tandem mass... [pubmed.ncbi.nlm.nih.gov]

- 4. Showing metabocard for Fosinopril (HMDB0014635) [hmdb.ca]

- 5. Fosinopril. Clinical pharmacokinetics and clinical potential [pubmed.ncbi.nlm.nih.gov]

fosinopril prodrug hydrolysis to fosinoprilat

Mechanism of Prodrug Activation

The activation and therapeutic action of fosinopril involves a specific biochemical pathway. The following diagram illustrates the sequence from prodrug administration to its pharmacological effect.

Fosinopril is hydrolyzed to fosinoprilat, which inhibits ACE and prevents the formation of Angiotensin II.

The table below details the key properties and metabolic steps:

| Property/Step | Description |

|---|---|

| Compound Class | Synthetic, phosphorus-containing ACE inhibitor prodrug [1] [2]. |

| Activation Site | Primarily in the liver and gastrointestinal (GI) mucosa [3] [4] [2]. |

| Activating Enzymes | Hydrolyzed by carboxylesterases [3]. |

| Active Metabolite | Fosinoprilat [3] [1]. |

| Mechanism of Action | Fosinoprilat competitively binds to and inhibits Angiotensin-Converting Enzyme (ACE), preventing the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II [3]. |

Key Pharmacokinetic Data

The quantitative pharmacokinetic profile of fosinopril and fosinoprilat is summarized in the following table.

| Parameter | Value or Description |

|---|---|

| Bioavailability | ~36% [2] (of fosinoprilat after oral fosinopril administration). |

| Time to Peak Concentration (T~max~) | Approximately 3 hours after oral administration [3]. |

| Protein Binding | Very high (>99% for fosinoprilat) [3]. |

| Elimination Half-life | Approximately 12 hours (for fosinoprilat) [2]. |

| Route of Elimination | Dual elimination: approximately 50% via the kidneys and 50% via the liver (hepatobiliary route) [4] [2] [5]. |

| Consequence of Dual Elimination | The total body clearance of fosinoprilat remains relatively unchanged in patients with renal impairment, often making dosage adjustments unnecessary [3] [4]. |

Analytical Methodologies and Stabilization

Accurately measuring fosinopril and fosinoprilat concentrations in biological samples is challenging due to ex vivo hydrolysis of the prodrug by ubiquitous esterases in blood and plasma [6]. The following diagram outlines a validated workflow to address this.

Experimental workflow for stabilizing and analyzing fosinopril in plasma, using EDTA and formic acid to inhibit ex vivo hydrolysis.

The key steps and considerations for a robust bioanalytical method are:

- Stabilization in Whole Blood: Using EDTA as an anticoagulant during blood collection is the first critical step to inhibit esterase activity and minimize pre-processing hydrolysis [6].

- Stabilization in Plasma: Adding formic acid (0.1% v/v) to the harvested plasma effectively denatures esterases and prevents ex vivo degradation of fosinopril during storage and processing. This allows for the use of a simpler protein precipitation (PPT) technique for sample clean-up [6].

- Instrumentation: The simultaneous quantification of stabilized fosinopril and fosinoprilat is typically performed using Ultra-Fast Liquid Chromatography coupled with Tandem Mass Spectrometry (UFLC-MS/MS), which provides the necessary specificity, sensitivity, and throughput [6].

References

- 1. fosinopril | Ligand page [guidetopharmacology.org]

- 2. Fosinopril [en.wikipedia.org]

- 3. Fosinopril - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 4. Fosinopril. Clinical pharmacokinetics and clinical potential [pubmed.ncbi.nlm.nih.gov]

- 5. Disposition of fosinopril sodium in healthy subjects [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous quantification of fosinopril and its active ... [sciencedirect.com]

Quantitative Pharmacokinetic Data and Accumulation

The tables below summarize key pharmacokinetic parameters and the comparative accumulation of fosinoprilat against other ACE inhibitors in patients with renal insufficiency.

Table 1: Key Pharmacokinetic Parameters of Fosinoprilat in Renal Impairment [1] [2] [3]

| Parameter | Description / Change in Renal Impairment |

|---|---|

| Total Body Clearance | Significantly reduced in renal impairment vs. normal function; however, total clearance is maintained across varying degrees of renal failure due to compensatory increase in hepatic clearance [1]. |

| Elimination Half-life | Approximately 12 hours (similar to patients with normal renal function); no significant prolongation is observed [2] [4] [5]. |

| Route of Elimination | Approximately 50% of an absorbed dose is excreted in the urine, and 50% is excreted in the feces via hepatobiliary clearance [1] [4] [5]. |

| Protein Binding | High (≥95% for fosinoprilat) [2] [4]. |

| Impact of Dialysis | Not significantly removed by hemodialysis [2]. |

Table 2: Accumulation of ACE Inhibitors in Chronic Renal Insufficiency (CRI) [3] [6] This study compared multiple once-daily doses in patients with CRI (creatinine clearance < 30 mL/min) over 10 days.

| Drug (Active Moiety) | Increase in AUC from Day 1 to Day 10 (Accumulation) | Statistical Significance |

|---|---|---|

| Fosinopril (Fosinoprilat) | 26.8% ± 9.9 | Not Significant |

| Enalapril (Enalaprilat) | 76.6% ± 16.6 | p < 0.001 |

| Lisinopril | 161.7% ± 31.8% | p < 0.001 |

Detailed Experimental Protocol for Key Studies

The primary data on fosinopril's unique pharmacokinetics are derived from rigorous clinical studies. Below is a detailed methodology for the pivotal comparative study [3] [6] and a supporting single-dose study [1].

Study 1: Comparative Steady-State Pharmacokinetics [3] [6]

- Objective: To compare the steady-state accumulation of the active moieties of fosinopril, enalapril, and lisinopril in patients with chronic renal insufficiency.

- Design: A non-blind, open-label, parallel-group study.

- Population: 29 patients with creatinine clearance (CLₛᵣ) less than 30 mL/min.

- Intervention:

- Patients were divided into three parallel groups:

- Fosinopril group (n=9): Received 10 mg orally once daily.

- Enalapril group (n=10): Received 2.5 mg orally once daily.

- Lisinopril group (n=10): Received 5 mg orally once daily.

- The dosing continued for 10 days.

- Patients were divided into three parallel groups:

- Pharmacokinetic Assessments:

- Blood samples were collected to determine serum concentrations of the active drugs on Day 1 (first dose) and Day 10 (steady-state).

- Key parameters calculated included Area Under the serum concentration-time Curve (AUC), peak serum concentration (Cₘₐₓ), and time to peak concentration (Tₘₐₓ).

- Pharmacodynamic & Safety Monitoring:

- Renal function, blood pressure, plasma renin activity (PRA), and aldosterone levels were measured.

- Patients were monitored for adverse events.

Study 2: Single-Dose Pharmacokinetics in Various Renal Function [1]

- Objective: To investigate the single-dose kinetics of fosinopril and fosinoprilat in patients with varying degrees of renal function.

- Design: Single-dose pharmacokinetic study.

- Population: Patients with mild, moderate, or severe renal impairment, and a control group with normal renal function.

- Intervention:

- Patients received a single 7.5 mg intravenous dose of 14C-labeled fosinoprilat.

- A separate group received a single 10 mg oral dose of 14C-labeled fosinopril.

- Pharmacokinetic Assessments:

- Total body clearance, renal clearance, and non-renal (hepatic) clearance of fosinoprilat were calculated after the IV dose.

- Bioavailability and plasma kinetics of fosinoprilat were assessed after the oral dose.

Visualization of Fosinopril's Dual Elimination Pathway

The following diagram illustrates the unique dual compensatory elimination pathway of fosinoprilat, which is the core reason for its favorable profile in renal impairment.

This unique pharmacokinetic property means that dosage adjustment is typically not required for fosinopril in patients with any degree of renal impairment, including end-stage renal disease [2] [3] [5]. This contrasts with other ACE inhibitors like enalapril and lisinopril, which require dose reduction in renally impaired patients due to significant accumulation [3].

References

- 1. of Pharmacokinetics in patients with various degrees of... fosinopril [pubmed.ncbi.nlm.nih.gov]

- 2. Fosinopril - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 3. Comparison of the Steady-State Pharmacokinetics of Fosinopril ... [link.springer.com]

- 4. Fosinopril: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. Fosinopril [en.wikipedia.org]

- 6. Comparison of the Steady-State Pharmacokinetics of Fosinopril ... [semanticscholar.org]

fosinopril pharmacodynamics hemodynamic effects

Pharmacodynamic Mechanisms of Action

Fosinopril is a phosphorus-containing ester prodrug designed to be hydrolyzed in the liver and gastrointestinal mucosa to its active metabolite, fosinoprilat [1] [2] [3]. This active diacid competitively and reversibly inhibits angiotensin-converting enzyme (ACE) [1] [4] [3].

The following diagram illustrates the primary signaling pathway through which fosinopril exerts its hemodynamic effects:

Fosinopril's inhibition of ACE and its downstream hemodynamic effects.

The primary pharmacodynamic consequences of this inhibition are:

- Reduced Vasoconstriction and Afterload: By decreasing Angiotensin II levels, fosinopril causes dilation of arterioles, leading to a reduction in systemic vascular resistance (SVR) and mean arterial blood pressure (MABP), which translates to a decreased afterload on the heart [1] [5].

- Reduced Preload: The reduction in aldosterone leads to decreased sodium and water reabsorption, reducing blood volume and venous return to the heart (preload), reflected in a lower pulmonary capillary wedge pressure (PCWP) [5].

- Inhibition of Harmful Remodeling: Long-term suppression of Angiotensin II and aldosterone helps prevent and reverse maladaptive structural changes in the heart and blood vessels, a key benefit in chronic heart failure management [1] [3].

Quantitative Hemodynamic Effects

The hemodynamic impact of fosinopril has been quantified in clinical studies involving patients with heart failure. The table below summarizes key findings from a 10-week study [5].

| Hemodynamic Parameter | Change from Baseline (Mean Values) | Clinical Significance |

|---|---|---|

| Pulmonary Capillary Wedge Pressure (PCWP) | Decreased by approx. 7-9 mm Hg | Indicates reduced preload and pulmonary congestion |

| Systemic Vascular Resistance (SVR) | Decreased by approx. 300 dyne·sec·cm⁻⁵ | Indicates reduced afterload |

| Mean Arterial Blood Pressure (MABP) | Decreased by approx. 9-11 mm Hg | Reflects overall blood pressure reduction |

| Cardiac Index (CI) | Increased by approx. 0.3-0.4 L/min/m² | Indicates improved cardiac output |

| Stroke Volume Index (SVI) | Increased | Reflects improved pumping efficiency per heartbeat |

| Heart Rate (HR) | Slight decrease | Potentially beneficial reduction |

These effects were observed with once-daily dosing of 20 mg and 40 mg fosinopril, demonstrating sustained action over 24 hours [5]. The study also noted dose-related trends toward reduced symptoms of dyspnea and decreased need for supplemental diuretics [5].

Unique Pharmacokinetic and Metabolic Profile

Fosinopril has a unique compensatory dual elimination pathway. While most ACE inhibitors are primarily cleared renally, fosinoprilat is eliminated in roughly equal proportions by the kidneys and the liver [2] [4] [3].

This property is visualized in the following elimination pathway:

Fosinopril's dual compensatory elimination pathway.

This dual route offers a significant clinical advantage:

- No dosage adjustment is typically required in patients with mild to severe renal impairment, including those on hemodialysis, as the hepatic route compensates for reduced renal function [1] [2] [6].

- This prevents drug accumulation, making fosinopril a safer option for multimorbid patients with concurrent heart failure and renal dysfunction [7].

Experimental Protocols for Hemodynamic Assessment

For researchers wishing to replicate or build upon these findings, here are the core methodologies from key studies.

1. Protocol for Acute and Chronic Hemodynamic Effects [5]

- Study Design: Prospective, multicenter, double-blind, randomized, placebo-controlled, parallel-group trial.

- Patient Population: Adults (18-80 years) with heart failure (NYHA class II-IV, LVEF ≤40%), on diuretics. Key hemodynamic inclusion criteria: PCWP ≥18 mm Hg and Cardiac Index ≤2.6 L/min/m².

- Intervention & Monitoring:

- Acute Phase: Patients randomized to a single oral dose of placebo or fosinopril (1, 20, or 40 mg). Invasive hemodynamic monitoring (via Swan-Ganz catheter) was performed for 24 hours post-dose.

- Chronic Phase: After 10 weeks of once-daily therapy with the assigned dose, a subset of patients underwent repeat 12-hour invasive hemodynamic monitoring, beginning 24 hours after the last dose (trough measurement).

- Primary Endpoints: Changes from baseline in PCWP, MABP, SVR, CI, and SVI.

2. Protocol for Pharmacokinetics in Renal Impairment [6] [8]

- Study Design: Open-label, randomized study in hemodialysis patients.

- Intervention: Each patient received three treatments in a crossover manner:

- Intravenous ¹⁴C-fosinoprilat (7.5 mg)

- Oral ¹⁴C-fosinopril sodium (10 mg)

- Oral non-radiolabeled fosinopril sodium (10 mg)

- Data Collection:

- Pharmacokinetics: Serial blood and urine/faeces collection to measure concentrations of fosinoprilat and its metabolites. Key parameters calculated: Cmax, tmax, AUC, clearance (CL), volume of distribution (Vss), half-life (t½).

- Pharmacodynamics: Serum ACE activity was measured and correlated with plasma fosinoprilat concentrations. The data was fitted to an Emax model to determine the IC₅₀ (concentration for 50% ACE inhibition).

- Dialysis Effect: The impact of a 4-hour haemodialysis session on drug clearance was assessed.

Key Insights for Research and Development

From a drug development perspective, fosinopril presents two compelling case studies:

- Prodrug Design for Improved Absorption: The development of fosinopril as an ester prodrug significantly improved its oral bioavailability compared to its active diacid form, a strategy applicable to other poorly-absorbed active compounds [1] [2].

- Metabolic Engineering for Safety: Its unique phosphinate structure and balanced dual excretion pathway were intentionally designed to mitigate the risk of accumulation in renal impairment, a common limitation of earlier ACE inhibitors like enalapril and lisinopril [2] [4]. This makes it a valuable candidate for study in models of polypharmacy and multimorbidity [7].

References

- 1. Fosinopril - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. Fosinopril. Clinical pharmacokinetics and clinical potential [pubmed.ncbi.nlm.nih.gov]

- 3. Fosinopril [en.wikipedia.org]

- 4. Fosinopril. A review of its pharmacology and clinical ... [pubmed.ncbi.nlm.nih.gov]

- 5. The hemodynamic effects of long-term ACE inhibition with ... [pubmed.ncbi.nlm.nih.gov]

- 6. The pharmacokinetics and pharmacodynamics of fosinopril in ... [pubmed.ncbi.nlm.nih.gov]

- 7. ACE inhibitors in a multimorbid patient: focus on fosinopril [rusmedreview.com]

- 8. The pharmacokinetics and pharmacodynamics of fosinopril in... [link.springer.com]

Comprehensive Technical Guide: Fosinopril Sodium Solubility and Stability Profile

Introduction and Physicochemical Properties

Fosinopril sodium is the sodium salt of fosinopril, which serves as an ester prodrug of the active metabolite fosinoprilat, a competitive angiotensin-converting enzyme (ACE) inhibitor used in cardiovascular conditions for nearly three decades. As the first phosphorus-containing ACE inhibitor approved for clinical use, this compound possesses distinctive physicochemical properties that influence its pharmaceutical behavior. The compound contains a phosphinate group capable of specific binding to the active site of angiotensin-converting enzyme, contributing to its mechanism of action and stability profile. This compound is designated chemically as: L-proline, 4-cyclohexyl-1-[[[2-methyl-1-(1-oxopropoxy) propoxy] (4-phenylbutyl) phosphinyl] acetyl]-, sodium salt, trans- [1].

The molecular structure of this compound presents both hydrophilic and hydrophobic regions, with a molecular weight of 585.64 g/mol and molecular formula C₃₀H₄₅NNaO₇P [2] [1] [3]. Its crystalline powder form is typically white to off-white in appearance and demonstrates particular solubility characteristics that must be carefully considered in formulation development. From a pharmaceutical perspective, this compound is classified as a Class III substance according to the Biopharmaceutics Classification System (high solubility, low permeability), which directly influences its absorption characteristics and formulation strategies [4].

Table 1: Fundamental Physicochemical Properties of this compound

| Property | Specification | Reference |

|---|---|---|

| Molecular Weight | 585.64 g/mol | [2] [1] [3] |

| Molecular Formula | C₃₀H₄₅NNaO₇P | [2] [1] [3] |

| CAS Number | 88889-14-9 | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| pKa | 9.8 (calculated) | [5] |

| Partition Coefficient (log P) | 4.75 (calculated) | [5] |

Solvency Characteristics

Quantitative Solubility Profile

The solubility behavior of this compound varies significantly across different solvents, presenting both opportunities and challenges for formulation scientists. As a sodium salt, it demonstrates good aqueous solubility, though this must be balanced against its susceptibility to hydrolytic degradation in aqueous environments. The compound follows the general principle that most ACE inhibitors exhibit low lipophilicity, with the notable exception of fosinopril, which demonstrates relatively higher calculated partition coefficient compared to other drugs in its class [5]. This unique property among ACE inhibitors influences both its absorption characteristics and formulation approaches.

Recent advances in preformulation science have revealed that the solubility of this compound can be significantly enhanced through complexation strategies, particularly with cyclodextrin derivatives. Research has demonstrated that forming an inclusion complex with γ-cyclodextrin not only improves aqueous solubility but also provides substantial protection against hydrolytic degradation, addressing two major formulation challenges simultaneously [4]. This approach has proven particularly valuable in the development of advanced drug delivery systems where both solubility and stability are critical factors.

Table 2: Solubility Profile of this compound in Various Solvents

| Solvent | Solubility | Experimental Conditions | Reference |

|---|---|---|---|

| Water | 100 mg/mL (approximately 170 mM) | Not specified | [1] |

| Water | 8.3 mg/mL | Research grade material | [2] |

| Methanol | Freely soluble | Not specified | [1] |

| Ethanol | 4 mg/mL | Research grade material | [2] |

| Ethanol | Freely soluble | Not specified | [1] |

| Hexane | Slightly soluble | Not specified | [1] |

| DMSO | Insoluble | Research grade material; moisture-absorbing DMSO reduces solubility | [2] |

Additional Physicochemical Parameters

Beyond basic solubility, several additional parameters critically influence the formulation behavior of this compound. The compound demonstrates a calculated partition coefficient (log P) of 4.75, which is significantly higher than other ACE inhibitors such as enalapril (0.09), enalaprilat (-0.03), and lisinopril (-1.20) [5]. This relatively higher lipophilicity among ACE inhibitors contributes to its unique pharmacokinetic profile, including its dual hepatic and renal elimination pathway. The pKa of approximately 9.8 indicates that the molecule exists predominantly in its ionized form at physiological pH, enhancing its aqueous solubility but potentially limiting membrane permeability [5].

The solid-state properties of this compound have been characterized using multiple analytical techniques. Solid-state NMR and IR spectroscopy studies have revealed the existence of multiple polymorphic forms, each with distinct physicochemical characteristics that can influence dissolution behavior and stability [3]. These polymorphic variations must be carefully controlled during pharmaceutical manufacturing to ensure consistent product performance. Additionally, research has demonstrated that this compound can form a lamellar liquid crystal structure under specific conditions, which may be exploited in advanced drug delivery system design [3].

Stability Profile

Degradation Kinetics and Pathways

This compound is subject to significant degradation through multiple pathways, with hydrolysis representing the primary mechanism of instability. The compound demonstrates pH-dependent degradation, with the greatest instability observed under basic conditions, though degradation occurs across the entire pH range [4]. The ester functional group in this compound is particularly susceptible to hydrolytic cleavage, converting the prodrug to its active form, fosinoprilat, which may further degrade under stressful conditions. This degradation pathway presents a significant challenge for formulation scientists, particularly when developing aqueous-based dosage forms such as solutions or suspensions.

Research has demonstrated that the degradation kinetics of this compound follow apparent first-order behavior under specific conditions, with the rate constant highly dependent on pH, temperature, and ionic strength. The presence of cyclodextrins, particularly γ-cyclodextrin, has been shown to significantly stabilize the molecule against hydrolytic degradation through the formation of an inclusion complex that protects the labile ester functional group [4]. This stabilization effect is attributed to both the geometric protection of the susceptible moiety within the cyclodextrin cavity and changes in the microenvironmental polarity surrounding the molecule.

Table 3: Stability Profile of this compound Under Various Conditions

| Condition | Stability Behavior | Formulation Implications | Reference |

|---|---|---|---|

| Aqueous Solutions | Hydrolytic degradation in all pH conditions (acidic, basic, neutral) | Requires protection from moisture; limited shelf-life in solution form | [4] |

| Basic pH | Greater extent of degradation | Strict pH control essential in formulations | [4] |

| γ-Cyclodextrin Complexation | Enhanced chemical stability in aqueous solution | Valuable strategy for liquid formulations | [4] |

| Niosomal Encapsulation | Improved stability, especially at 2-8°C | Promising for ocular delivery systems | [4] |

| Antioxidant Systems | EDTA and sodium metabisulfite provide protection | Necessary in aqueous formulations to prevent oxidative degradation | [4] |

Formulation Strategies for Stability Enhancement

Multiple advanced formulation approaches have been investigated to address the stability challenges associated with this compound. The application of niosomal encapsulation has demonstrated particular promise, with studies showing that fosinopril-loaded niosomal preparations maintained good physical and chemical stability for at least three months when stored at 2-8°C [4]. The combination of cyclodextrin complexation with niosomal encapsulation represents a particularly effective approach, providing dual stabilization through both molecular complexation and physical compartmentalization.

The inclusion of stabilizing excipients represents another critical strategy for enhancing this compound stability. Research has demonstrated that antioxidant systems comprising ethylenediamine tetra-acetic acid disodium salt (EDTA) and sodium metabisulfite (Na-MS) provide effective protection against degradation in aqueous environments [4]. These stabilizers function through multiple mechanisms, including chelating metal ions that catalyze degradation reactions and providing an antioxidant barrier against oxidative degradation pathways. When designing stable formulations, manufacturers must consider the compatibility of these stabilizers with other formulation components and the primary container closure system.

Experimental Protocols and Methodologies

Solubility Determination Protocols

The accurate determination of this compound solubility requires carefully controlled experimental conditions due to its hydrolytic susceptibility. For equilibrium solubility measurement, excess this compound should be added to the solvent of interest and mixed using a temperature-controlled shaker bath at 25°C for a predetermined period (typically 24-72 hours). The resulting suspension must then be filtered through a 0.45μm membrane filter, and the filtrate appropriately diluted for analysis using a validated HPLC or UV-Vis spectroscopic method [3] [4]. For kinetic solubility assessment, a stock solution in a water-miscible organic solvent (such as DMSO) can be titrated into the aqueous medium while monitoring for precipitation through turbidimetric analysis or direct quantification of the dissolved fraction.

For investigating the effect of complexation agents on solubility, the phase solubility method described by Higuchi and Connors is recommended. This approach involves preparing aqueous solutions containing increasing concentrations of the complexing agent (e.g., γ-cyclodextrin, 0-10% w/v), adding excess this compound to each solution, and following the same equilibrium procedure outlined above [4]. The resulting solubility data should be analyzed to determine the stoichiometry and stability constant of the complex, providing critical information for formulation optimization. Throughout these procedures, maintaining pH control and minimizing exposure to light and elevated temperatures are essential for obtaining accurate, reproducible results.

Stability Testing Methodologies

Forced degradation studies represent a critical component of this compound stability assessment, providing insight into degradation pathways and identifying potential degradation products. These studies should expose the drug substance to stress conditions including acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (60°C), and photolytic (UV light) environments [4]. Samples should be withdrawn at appropriate time intervals and analyzed using stability-indicating methods that can separate and quantify the parent compound and its degradation products. These studies not only reveal the intrinsic stability characteristics but also help validate analytical methods as truly stability-indicating.

Long-term stability studies should be conducted according to ICH guidelines, with testing conditions reflecting the intended storage environment. For this compound formulations, samples should be stored at controlled temperature and humidity conditions (e.g., 25°C/60% RH, 30°C/65% RH, and 5°C ± 3°C) in appropriate packaging systems [4]. At predetermined time points (0, 1, 3, 6, 9, 12, 18, 24 months), samples should be evaluated for physical characteristics (appearance, pH, viscosity for liquids), chemical potency (drug content, degradation products), and performance characteristics (dissolution for solid dosage forms). The specific stability-indicating method must be validated for specificity, accuracy, precision, and robustness to ensure reliable monitoring of stability profiles.

Diagram: this compound degradation pathways and stabilization strategies showing primary hydrolysis route and protective formulation approaches.

Niosomal Formulation Preparation

The thin-film hydration method represents the most widely employed technique for preparing niosomal formulations of this compound. This procedure begins with dissolving specific ratios of nonionic surfactants (Span 60 or Brij 76), cholesterol, and membrane stabilizers (dicetyl phosphate or stearylamine) in an organic solvent, typically chloroform [4]. The optimal molar ratio for these components is generally 47.5:47.5:5 (surfactant:cholesterol:stabilizer), with the total lipid composition typically prepared at 100 μM in 5 mL of hydration medium. This organic solution is then slowly evaporated under reduced pressure at 40°C using a rotary evaporator until a dried thin film forms on the inner wall of the flask.

The critical hydration step involves adding 5 mL of aqueous medium (10 mM phosphate-buffered saline, pH 7.4, containing 1% w/v fosinopril, 0.1% w/v EDTA, and 0.1% w/v Na-MS) with or without 5% w/v γ-cyclodextrin to the dried lipid film [4]. Hydration is performed by rotating the flask in a water bath at 60°C for 30 minutes under normal pressure. Following hydration, size reduction is achieved through sonication in an ultrasonic bath at 60°C for 30 minutes. The formulation is then left overnight at room temperature to complete annealing and drug partitioning between the lipid bilayer and aqueous phase before storage at 4°C until analysis. This method typically produces niosomes with favorable entrapment efficiency, zeta potential, and controlled release profiles.

Analytical Methodologies

Chromatographic and Electrophoretic Methods

High-performance liquid chromatography represents the most widely employed analytical technique for quantifying this compound and monitoring its stability. A robust HPLC method for fosinopril analysis typically utilizes a reversed-phase C18 column (250 × 4.6 mm, 5 μm particle size) with a mobile phase consisting of acetonitrile-phosphate buffer (pH ~2.5-3.0) in varying proportions depending on the specific separation requirements [3]. The flow rate is generally maintained between 0.8-1.5 mL/min with detection in the 210-220 nm range using a UV or PDA detector. This method effectively separates this compound from its major degradation products and process impurities, providing accurate quantification in both bulk drug substance and formulated products.

Capillary electrophoresis has emerged as a valuable complementary technique for this compound analysis, particularly for impurity profiling and chiral separations. The CE method typically employs a fused silica capillary (50-75 μm internal diameter, 50-60 cm effective length) with alkaline phosphate or borate buffer (pH 8.0-9.5) as the background electrolyte [6] [3]. Separation is achieved by applying high voltage (15-25 kV) with detection at 200-210 nm. The CE technique offers excellent separation efficiency for this compound and its related substances, with the added advantages of minimal solvent consumption and rapid method development compared to traditional HPLC. Both HPLC and CE methods should be properly validated according to ICH guidelines for intended applications.

Spectroscopic and Structural Characterization

UV-Vis spectroscopy provides a rapid, straightforward method for initial this compound quantification, particularly during preformulation studies and solubility assessments. This compound exhibits characteristic absorption in the 200-220 nm range due to its carbonyl and phenyl chromophores, allowing direct quantification in aqueous solutions [4]. For derivative spectroscopy, the second-order derivative spectrum effectively eliminates interference from formulation excipients or degradation products, enabling selective quantification without chromatographic separation. This approach is particularly valuable for real-time monitoring of drug release studies and preliminary stability assessments.

Structural characterization of this compound and its solid forms employs multiple analytical techniques. Solid-state NMR spectroscopy provides detailed information about the molecular environment and polymorphic behavior, while Fourier-transform infrared spectroscopy reveals characteristic functional group vibrations and identifies potential interactions with formulation excipients [3]. X-ray powder diffraction patterns provide definitive identification of crystalline phases and detection of polymorphic transitions, which is critical for ensuring consistent physical properties in the final drug product. These techniques collectively provide comprehensive characterization of this compound's solid-state properties, facilitating the development of robust, reproducible formulations.

Diagram: Analytical techniques for this compound characterization showing complementary methods for comprehensive profiling.

Conclusion

The comprehensive analysis of this compound's solubility and stability characteristics reveals both challenges and opportunities for pharmaceutical scientists. While the compound demonstrates good aqueous solubility (100 mg/mL), it is susceptible to significant hydrolytic degradation across all pH ranges, particularly under basic conditions. This instability necessitates careful consideration during formulation development, storage condition selection, and analytical method validation. The quantitative data presented in this guide provides a foundation for evidence-based formulation decisions, while the detailed experimental protocols offer practical methodologies for further investigation.

The application of advanced formulation strategies represents the most promising approach to overcoming the stability challenges associated with this compound. The combination of cyclodextrin complexation with niosomal encapsulation has demonstrated particular effectiveness, providing dual stabilization through molecular inclusion and physical compartmentalization. When complemented with appropriate antioxidant systems and controlled storage conditions, these approaches enable the development of stable, effective pharmaceutical products containing this compound. As research continues, further advances in drug delivery systems will likely provide additional solutions to the unique challenges presented by this valuable cardiovascular therapeutic agent.

Table 4: Strategic Recommendations for this compound Formulation Development

| Formulation Challenge | Recommended Strategy | Expected Outcome | Reference |

|---|---|---|---|

| Aqueous Instability | Cyclodextrin complexation + niosomal encapsulation | Dual stabilization mechanism; extended shelf-life | [4] |

| Solubility Limitations | γ-cyclodextrin inclusion complex | Enhanced aqueous solubility and stability | [4] |

| Oxidative Degradation | EDTA (0.1% w/v) + sodium metabisulfite (0.1% w/v) | Protection against metal-ion catalyzed and oxidative degradation | [4] |

| Polymorphic Variability | Solid-state characterization + controlled crystallization | Consistent physical and chemical properties | [3] |

| Analytical Challenges | Stability-indicating HPLC with UV detection at 210-220 nm | Accurate quantification and impurity profiling | [6] [3] |

References

- 1. fosinopirl sodium tablet this compound tablet - DailyMed [dailymed.nlm.nih.gov]

- 2. This compound | RAAS inhibitor - Selleck Chemicals [selleckchem.com]

- 3. | CAS 88889-14-9 | SCBT - Santa Cruz... This compound [scbt.com]

- 4. Physicochemical and Stability Evaluation of Topical ... [mdpi.com]

- 5. Fosinopril - an overview [sciencedirect.com]

- 6. Fosinopril - an overview | ScienceDirect Topics [sciencedirect.com]

fosinoprilat protein binding and volume of distribution

Key Pharmacokinetic Parameters of Fosinoprilat

| Parameter | Value / Range | Conditions & Notes |

|---|---|---|

| Plasma Protein Binding (PPB) | >95% [1], ~99.4% [2] | Highly bound to plasma proteins. |

| Volume of Distribution (Vss) | ~10 L [3] | Relatively small. In CHF patients, Vss is similar to healthy subjects [4] [5]. |

| Clearance (CL) | 26 - 39 mL/min [2] | Total body clearance. |

| Elimination Half-Life (t₁/₂) | ~12 hours [6] [2] | Effective half-life in hypertensive patients. May be prolonged in heart failure (e.g., 14 hours) [2]. |

Detailed Pharmacokinetic Profile and Experimental Data

The provided PK parameters are derived from specific clinical studies. Understanding the experimental context is crucial for accurate interpretation.

- Absorption and Metabolism: Fosinopril is a prodrug hydrolyzed in the liver and gastrointestinal mucosa to its active form, fosinoprilat [6] [7] [1]. The absolute bioavailability of fosinopril is approximately 30-36% [6] [3] [2].

- Dual Pathway of Elimination: Fosinoprilat is eliminated equally by the kidneys and the liver [6] [3] [2]. This balanced clearance means that if one pathway is impaired, the other can compensate, preventing drug accumulation [6] [7]. This is a key differentiator from other ACE inhibitors that rely primarily on renal excretion.

Key Experimental Protocols and Findings

The following methodologies from pivotal studies provide the evidence for the PK parameters.

Study 1: Pharmacokinetics in Congestive Heart Failure (CHF)

- Objective: To compare the PK of fosinopril/fosinoprilat in patients with established CHF versus matched healthy controls [4] [5].

- Methodology: An open-label study where 10 CHF patients and 10 control subjects received both intravenous and oral doses of fosinopril. Plasma concentrations of fosinoprilat and serum ACE activity were measured over time [5].

- Key Findings: No significant differences in Cmax, AUC, or Vss were found between CHF patients and controls. The study concluded that the dual excretory pathways prevent undue accumulation of fosinoprilat in CHF patients [4] [5].

Study 2: Pharmacokinetics in Hemodialysis Patients

- Objective: To investigate the PK and pharmacodynamics of fosinoprilat in patients with end-stage renal disease undergoing hemodialysis [8].

- Methodology: An open-label, randomized study in six hemodialysis patients. Participants received intravenous 14C-fosinoprilat and oral 14C-fosinopril sodium. Blood and dialysate samples were analyzed for drug concentration and ACE inhibition [8].

- Key Findings: The total body clearance of fosinoprilat in these anephric patients was approximately half that of subjects with normal renal function. Hemodialysis cleared only about 1.5% of the administered dose, confirming that the drug is not significantly dialyzable. Dosage modification or supplemental dosing after dialysis was deemed unnecessary [8].

Study 3: Cross-Racial Pharmacokinetic Comparison

- Objective: To compare the PK of fosinoprilat after intravenous administration between healthy Chinese and White men [9].

- Methodology: A study of 12 Chinese men receiving a 7.5 mg IV dose of fosinoprilat, with data compared to a previous study in nine White men using the same protocol [9].

- Key Findings: Chinese subjects had a significantly lower Vss and total clearance than White subjects. The researchers hypothesized that this could be related to differences in plasma protein binding, liver elimination function, and kidney excretory function [9].

Visualizing Fosinoprilat's Pharmacokinetic Relationships

The diagram below illustrates the journey of fosinopril through the body, its conversion to the active metabolite fosinoprilat, and the key pharmacokinetic relationships and parameters discussed.

References

- 1. Fosinopril: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Fosinopril: Package Insert / Prescribing Information [drugs.com]

- 3. Fosinoprilat - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. Pharmacokinetics and pharmacodynamics in congestive heart ... [researchwithnj.com]

- 5. Fosinopril: pharmacokinetics and pharmacodynamics in ... [pubmed.ncbi.nlm.nih.gov]

- 6. Fosinopril [en.wikipedia.org]

- 7. Fosinopril - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 8. The pharmacokinetics and pharmacodynamics of fosinopril ... [link.springer.com]

- 9. Pharmacokinetics of Fosinoprilat in Chinese and Whites ... [pubmed.ncbi.nlm.nih.gov]

Application Note: HPLC Methods for Fosinopril Sodium Quantification

This document consolidates reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the analysis of Fosinopril Sodium, both as a single component and in a fixed-dose combination with Hydrochlorothiazide. These protocols are suitable for assay determination in bulk drug substances and pharmaceutical dosage forms.

Detailed Experimental Protocols

Protocol 1: Simultaneous Estimation of this compound and Hydrochlorothiazide [1]

This method is validated for the simultaneous quantification of this compound (FOS) and Hydrochlorothiazide (HCZ) in combined tablet dosage forms.

1. Instrumentation and Chromatographic Conditions

- Column: Agilent C18 (250 mm × 4.6 mm I.D., 5 µm particle size).

- Mobile Phase: Mixture of acetonitrile and phosphate buffer. The specific pH and ratio of the buffer are not detailed in the search results.

- Flow Rate: 0.7 mL/min.

- Detection: UV detection at 233 nm (isocratic mode).

- Injection Volume: Not specified in the search results.

- Column Temperature: Not specified in the search results.

- Run Time: Not specified in the search results.

2. Preparation of Standards and Samples

- Standard Solution: Prepare stock solutions of FOS and HCZ reference standards. Dilute to the required concentration range using the mobile phase or a suitable solvent. The method was validated for FOS in the range of 10-50 µg/mL and for HCZ in the range of 12.5-62.5 µg/mL [1].

- Sample Solution (Tablets): Weigh and powder a representative number of tablets. Dissolve an accurately weighed portion of the powder equivalent to about one tablet in the mobile phase, using sonication if necessary. Filter and dilute to the mark in a volumetric flask to obtain a solution within the linearity range.

3. Methodology

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

- Inject the standard solutions to confirm system suitability (theoretical plates, tailing factor).

- Separately inject the standard and sample solutions.

- Record the chromatograms and measure the peak areas of FOS and HCZ.

Protocol 2: Determination of this compound Alone [2]

This method provides a robust and rapid analysis of this compound in bulk drug substance.

1. Instrumentation and Chromatographic Conditions

- Column: C18 Agilent Analytical Column (250 mm × 4.6 mm, 5 µm).

- Mobile Phase: Methanol and water (0.1% OPA, pH 3.3) in a ratio of 70:30 v/v. The pH should be adjusted to 3.0.

- Flow Rate: 0.7 mL/min.

- Detection: UV detection at 267 nm.

- Injection Volume: 20 µL.

- Column Temperature: Not specified.

- Run Time: The retention time for this compound is approximately 4.5 minutes.

2. Preparation of Standards and Samples

- Standard Solution: Prepare a stock solution of this compound reference standard and dilute with the mobile phase to concentrations within the range of 10-50 µg/mL for the calibration curve [2].

- Sample Solution (Bulk Drug): Accurately weigh the bulk drug substance and dissolve in the mobile phase to obtain a solution within the linearity range.

3. Methodology

- Follow the same general injection procedure as outlined in Protocol 1.

The following diagram illustrates the general workflow for the HPLC analysis of this compound, from sample preparation to data analysis.

HPLC Analysis Workflow for this compound

Summary of Validated Method Parameters

The tables below summarize the key parameters for the methods described.

Table 1: Chromatographic Conditions for Different Methods

| Parameter | Protocol 1: FOS + HCZ [1] | Protocol 2: FOS Only [2] |

|---|---|---|

| Column | Agilent C18 (250 mm x 4.6 mm, 5 µm) | C18 Agilent Analytical (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer | Methanol : Water (0.1% OPA, pH 3.0) (70:30) |

| Flow Rate | 0.7 mL/min | 0.7 mL/min |

| Detection Wavelength | 233 nm | 267 nm |

| Injection Volume | Not Specified | 20 µL |

| Retention Time | Not Specified | ~4.5 minutes |

Table 2: Method Validation Data

| Validation Parameter | Protocol 1: FOS + HCZ [1] | Protocol 2: FOS Only [2] |

|---|

| Linearity Range | FOS: 10-50 µg/mL HCZ: 12.5-62.5 µg/mL | 10-50 µg/mL | | Correlation Coefficient (R²) | 0.999 | 0.999 | | Precision (% RSD) | Acceptable (specific value not given) | < 2.0% | | Accuracy | Acceptable (specific value not given) | Good recovery (% RSD < 2%) |

Discussion and Analyst Notes

- Method Selection: Protocol 1 is essential for analyzing fixed-dose combination tablets. Protocol 2 is more suitable for the analysis of the bulk drug substance or formulations containing only this compound.

- Mobile Phase Considerations: The use of a phosphate buffer in Protocol 1 is not compatible with mass spectrometry (MS) detection. For LC-MS analysis, volatile buffers like ammonium acetate or formic acid must be used, as demonstrated in other advanced methodologies [3].

- System Suitability: Before analysis, ensure the system meets suitability criteria. This typically includes injecting a standard solution multiple times to verify that the relative standard deviation (RSD) of the peak area and retention time is within acceptable limits (e.g., ≤ 2.0%).

- Specificity: The methods have been shown to be specific for the analytes of interest. For stability-indicating methods, forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) are necessary to demonstrate that the method can separate the analyte from its degradation products.

References

Introduction

Fosinopril sodium is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure. As a prodrug, it is hydrolyzed in vivo to its active metabolite, fosinoprilat [1]. Monitoring impurities in the bulk drug substance is a critical aspect of pharmaceutical development and quality control to ensure patient safety and product efficacy. These impurities can include precursors, degradation products, and process-related substances. This document consolidates advanced analytical methods, including liquid chromatography-mass spectrometry (LC-MS), high-performance thin-layer chromatography (HPTLC), and spectrophotometric techniques, to provide a comprehensive framework for the identification and quantification of fosinopril-related impurities [2] [3].

Analytical Techniques for Impurity Profiling

A multi-technique approach is recommended for comprehensive impurity monitoring, leveraging the specific strengths of different analytical platforms.

- Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is indispensable for definitive impurity identification and structural elucidation. It provides superior data compared to classical methods and is crucial for complete impurity qualification [2]. To achieve optimal API-MS sensitivity, methods must use volatile mobile phase additives (e.g., ammonium acetate, acetic acid) and low flow rates [2].

- High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a simple, sensitive, and cost-effective solution for separating complex mixtures. A validated method exists for separating this compound, hydrochlorothiazide, and its impurity chlorothiazide using pre-coated silica gel 60 F₂₅₄ plates and a mobile phase of ethyl acetate-chloroform-methanol-formic acid (60:40:5:0.5, v/v/v/v) with detection at 215 nm [3].

- Spectrophotometric Methods: Techniques like ratio difference and mean centering of ratio spectra provide effective solutions for the quantitative determination of fosinopril in the presence of co-formulated drugs and their impurities without the need for prior separation [3].

Identified Fosinopril Impurities and Related Compounds

The table below summarizes key fosinopril impurities and related compounds, which are vital for method development and validation.

| Compound Name | Type / Description | Molecular Formula | Molecular Weight | Source / CAS No. |

|---|---|---|---|---|

| Fosinopril | Active Pharmaceutical Ingredient | C₃₀H₄₆NO₇P | 563.66 g/mol | [4] |

| Fosinoprilat | Active Metabolite & Degradation Product | - | - | [2] [1] |

| Fosinopril Related Compound F | Specified Impurity | C₂₉H₄₃NNaO₇P | 571.63 g/mol | USP Ref. Standard [5] [4] |

| ((4-Phenylbutyl)phosphinyl)acetic acid, Disodium Salt (Related Compound G) | Process-Related Impurity | C₁₂H₁₅Na₂O₄P | 300.20 g/mol | USP Ref. Standard [4] | | 4-Phenylbutyl phosphonic acid (Related Compound H) | Process-Related Impurity | - | - | CAS 46348-61-2 [4] | | 4-Phenylbutyl 2-Carboxyethylphosphinic Acid | Impurity | C₁₂H₁₇O₄P | 256.23 g/mol | CAS 83623-61-4 [4] | | Fosinopril Impurity A, B, C, D, I, K | Various Specified Impurities | - | - | Pharmacopoeial Standards [4] | | Sodium (2S,4S)-4-cyclohexyl-1-(3-oxopentanoyl)pyrrolidine-2-carboxylate | Synthetic Intermediate / Impurity | C₁₆H₂₄NNaO₄ | 317.36 g/mol | [4] |

Detailed Experimental Protocols

Protocol 1: LC-MS Method for Impurity Monitoring

This method is optimized for the detection of fosinopril and its degradation products, including fosinoprilat [2].

- Instrumentation: Liquid chromatograph coupled with an API-mass spectrometer.

- Chromatographic Conditions:

- Column: C18 column.

- Mobile Phase: A mixture of methanol and volatile buffer.

- Optimization: The mobile phase composition was optimized using a combination of Central Composite Design and Artificial Neural Networks to achieve optimal separation and MS sensitivity [2].

- Flow Rate: Low flow rate is recommended for best sensitivity [2].

- Mass Spectrometry:

- Ionization: Atmospheric Pressure Ionization.

- Mode: Tuning for optimal detection of fosinopril and fosinoprilat.

- Sample Preparation:

- Stress Studies: Expose this compound to stress conditions (acid, base, oxidation, heat) to generate degradation products. Use solutions of sodium hydroxide, hydrochloric acid, and hydrogen peroxide [2].

- Analysis: Inject the stressed samples and analyze using the developed LC-MS method.

Protocol 2: HPTLC-Densitometry for Ternary Mixture

This method quantifies this compound and hydrochlorothiazide in the presence of a hydrochlorothiazide impurity [3].

- Instrumentation: HPTLC system with densitometer.

- Stationary Phase: Pre-activated silica gel 60 F₂₅₄ plates.

- Mobile Phase: Ethyl acetate-chloroform-methanol-formic acid (60:40:5:0.5, by volume).

- Detection: UV scanning at 215 nm.

- Validation: The method was validated per ICH guidelines, demonstrating acceptable linearity, accuracy, and precision [3].

Protocol 3: RP-HPLC for Drug Combination Assay

This method is designed for the simultaneous estimation of this compound and hydrochlorothiazide in combined dosage forms [6].

- Instrumentation: RP-HPLC with UV detection.

- Column: RP-Agilent C18 (250 mm × 4.6 mm I.D., 5 µm).

- Mobile Phase: Acetonitrile and phosphate buffer.

- Flow Rate: 0.7 mL/min.

- Detection Wavelength: 233 nm.

- Validation Parameters:

- Linearity: 10-50 µg/mL for this compound (R²=0.999) and 12.5-62.5 µg/mL for Hydrochlorothiazide (R²=0.999) [6].

- Other Parameters: Accuracy, precision, ruggedness, and system suitability were found to be acceptable.

Workflow and Metabolic Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the key metabolic and analytical pathways.

Fosinopril Metabolism and Impurity Origin Pathway

This diagram outlines the conversion of fosinopril to its active form and the potential origins of major impurities.

Analytical Workflow for Impurity Analysis

This flowchart details the step-by-step procedure for the analysis of fosinopril impurities, from sample preparation to data analysis.

Conclusion

Effective monitoring of this compound impurities requires a strategic and multi-faceted analytical approach. The protocols and data summarized in these application notes provide a solid foundation for method development, validation, and routine analysis in both research and quality control settings. The use of advanced techniques like LC-MS, complemented by orthogonal methods like HPTLC and spectrophotometry, ensures comprehensive impurity profiling, which is essential for maintaining the highest standards of drug quality and safety.

References

- 1. This compound Tablets, USP, for oral use Rx only [dailymed.nlm.nih.gov]

- 2. Monitoring of this compound impurities by liquid ... [sciencedirect.com]

- 3. JPC – Journal of Planar Chromatography – Modern TLC [link.springer.com]

- 4. Fosinopril-impurities [pharmaffiliates.com]

- 5. Fosinopril Related Compound F (15 mg) ((4S)-4-cyclohexyl ... [store.usp.org]

- 6. Development and Validation of RP-HPLC method for ... [ijnrd.org]

fosinopril sodium stability indicating assay methods

Analytical Methods for Fosinopril Sodium Stability

The table below summarizes the core parameters of developed chromatographic methods for this compound and its related compounds.

| Method & Analyte | Stationary Phase | Mobile Phase | Detection | Key Application / Note | Reference |

|---|

| RP-HPLC (Bulk Drug) this compound | C18 Column (250 mm x 4.6 mm, 5 µm) | Methanol:Water (0.1% OPA, pH 3.3) (70:30) | UV 267 nm | Linear (10-50 µg/mL), R² = 0.999; Validated per ICH guidelines [1] | | | RP-HPLC (Plasma) Fosinoprilat | Bakerbond ENV (150 mm x 4.6 mm, 5 µm) | Microemulsion* (pH 2.8) | UV 220 nm | Direct injection of diluted plasma; Validated for patient plasma samples [2] | | | LC-MS (Impurities) this compound & Degradants | C18 Column | Methanol / Ammonium Acetate Buffer | MS (APCI) | Optimized via Experimental Design & Neural Networks; Identifies degradation products [3] | | | LC-MS/TOF (Degradants) Degradation Products | C18 Column | Acetonitrile / Ammonium Formate Buffer | MS/TOF | Characterized seven degradation products under stress conditions [4] | |

*Microemulsion composition: 1.0% diisopropyl ether, 2.0% SDS, 6.0% n-propanol, 91.0% aqueous 25 mM disodium hydrogen phosphate.

Detailed Experimental Protocols

Protocol 1: RP-HPLC Method for Bulk Drug Analysis [1]

This method is suitable for the routine analysis of this compound in bulk drug substance.

Chromatographic Conditions

- Column: Agilent C18 Analytical Column (5 µm, 250 mm × 4.6 mm)

- Mobile Phase: Methanol and Water (0.1% Orthophosphoric Acid, pH adjusted to 3.3) in a ratio of 70:30 (v/v). The pH can be adjusted with a buffer.

- Flow Rate: 0.7 mL/min

- Detection Wavelength: 267 nm

- Injection Volume: 20 µL

- Column Temperature: Ambient

- Run Time: Approximately 10 minutes (this compound RT ~4.5 min)

Sample Preparation

- Standard Solution: Accurately weigh and dissolve this compound in the mobile phase or a suitable solvent (e.g., methanol) to obtain a concentration range of 10-50 µg/mL.

Validation Parameters

- Linearity: Prepare and inject standards across the 10-50 µg/mL range. The correlation coefficient (R²) should be ≥ 0.999.

- Precision: Perform six replicate injections of a standard solution. The %RSD for peak area should be < 2.0%.

- Accuracy: Conduct a recovery study by spiking a known amount of standard into the sample. Recovery should be close to 100%.

- Specificity: The method should demonstrate resolution of the this compound peak from any known impurities or degradation products.

Protocol 2: LC-MS Method for Degradation Product Characterization [3] [4]

This method is used for identifying and monitoring impurities and degradation products formed under stress conditions.

Chromatographic Conditions

- Column: C18 Column (e.g., 150 mm x 4.6 mm, 5 µm)

- Mobile Phase: A gradient or isocratic mixture of Methanol and a volatile buffer (e.g., 10 mM Ammonium Acetate or Ammonium Formate).

- Flow Rate: 0.5 - 1.0 mL/min (may require splitting before MS inlet)

- Detection: Mass Spectrometry with Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.

- MS Settings: Optimized using neural networks; typically involves full scans and MSⁿ fragmentation for structural elucidation.

Sample Preparation: Forced Degradation Studies

- Acidic Hydrolysis: Expose drug solution to 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a period.

- Basic Hydrolysis: Expose drug solution to 0.1 M NaOH at room temperature. This compound is highly susceptible to base hydrolysis, leading to the formation of Fosinoprilat [4].

- Oxidative Degradation: Treat drug solution with 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.

- Photolytic Degradation: Expose the solid drug and/or solution to UV and visible light as per ICH options.

- Thermal Degradation: Heat the solid drug at 105°C for a defined period.

- After stress, neutralize the solutions, dilute with mobile phase, and inject.

Stability Assessment Workflow

The following diagram illustrates the logical workflow for developing and applying a stability-indicating method for this compound, from stress testing to analyte characterization.

Diagram Title: Workflow for Stability-Indicating Method Development

Key Application Notes

- Method Selection: For quantitative analysis of the pure drug, the validated RP-HPLC method is robust [1]. For comprehensive impurity profiling and identification of unknown degradants, LC-MS is indispensable [3] [4].

- Primary Degradant: The main hydrolytic degradation product is Fosinoprilat, the active diacid metabolite. It is primarily formed under basic stress conditions [5] [4].

- Analytical Challenges: Fosinoprilat and other degradants may lack strong chromophores, making UV detection less sensitive. Mass spectrometry is often required for their specific detection and characterization [3] [4].

- Method Optimization: Advanced tools like Experimental Design (CDD) and Artificial Neural Networks (ANN) can be effectively used to optimize LC-MS conditions for the best separation and sensitivity [3].

References

- 1. “Method Development and Validation of this compound ... [ijaresm.com]

- 2. Development of liquid chromatographic method for ... [pubmed.ncbi.nlm.nih.gov]

- 3. Monitoring of this compound impurities by liquid ... [sciencedirect.com]

- 4. Characterization of stress degradation products ... [sciencedirect.com]

- 5. Disposition of this compound in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Simultaneous HPLC Determination of Fosinopril and Hydrochlorothiazide in Pharmaceutical Formulations

Introduction

The simultaneous determination of fosinopril sodium (FOS), an angiotensin-converting enzyme (ACE) inhibitor, and hydrochlorothiazide (HCZ), a thiazide diuretic, in combined pharmaceutical formulations represents a significant analytical challenge in pharmaceutical quality control. This combination therapy is widely prescribed for the treatment of hypertension due to its complementary mechanisms of action, which target both the renin-angiotensin-aldosterone system and sodium reabsorption. The analytical challenge stems from the differing chemical properties and concentration ratios of these compounds in pharmaceutical formulations, necessitating robust analytical methods that can simultaneously quantify both components accurately and precisely.

The development of reversed-phase HPLC (RP-HPLC) methods for this combination has gained considerable attention in pharmaceutical analysis because of their specificity, sensitivity, and ability to provide rapid analysis without complex sample preparation. These methods are particularly valuable for routine quality control in pharmaceutical manufacturing, stability studies, and bioavailability assessments. The method described in these application notes offers a significant improvement over earlier approaches, enabling complete analysis in less than 6 minutes while maintaining excellent resolution, precision, and accuracy, making it ideally suited for high-throughput laboratory environments [1] [2].

Analytical Method Comparison and Selection

Overview of Available Techniques

Several analytical techniques have been developed for the simultaneous determination of this compound and hydrochlorothiazide, each with distinct advantages and limitations. The choice of method depends on various factors including required sensitivity, available instrumentation, sample throughput, and intended application. While derivative spectrophotometry and high-performance thin-layer chromatography (HPTLC) offer viable alternatives, reversed-phase HPLC with UV detection remains the gold standard for this application due to its superior specificity, robustness, and ability to handle multiple samples efficiently.

Derivative Spectrophotometry: This technique utilizes mathematical processing of UV absorption spectra to resolve overlapping peaks without physical separation. The fourth-derivative spectrophotometric method allows determination of FOS and HCZ at 232.4 nm and 272.2 nm, respectively, effectively resolving their spectral overlap. While this approach offers rapid analysis and minimal solvent consumption, it has higher detection limits compared to HPLC, particularly for HCZ (0.5 μg/mL for derivative method versus 2.6 μg/mL for HPLC), and may lack specificity in complex matrices such as biological samples [1].

HPTLC Methods: More recent HPTLC-densitometry approaches have been developed using pre-activated silica gel 60 F254 plates with a mobile phase consisting of ethyl acetate-chloroform-methanol-formic acid (60:40:5:0.5, v/v). This method provides adequate separation with the advantage of parallel sample processing, reducing analysis time for multiple samples. However, it generally offers lower resolution and reduced precision compared to HPLC methods, making it more suitable for screening applications rather than precise quantification [3].

Comparative Method Performance

Table 1: Comparison of Analytical Methods for Simultaneous FOS and HCZ Determination

| Method Parameter | HPLC-UV | Derivative Spectrophotometry | HPTLC-Densitometry |

|---|---|---|---|

| Analysis Time | <6 minutes | ~10 minutes | ~30 minutes (multiple samples) |

| Linearity Range (FOS) | 2.5-30 μg/mL | 5-40 μg/mL | 0.1-1.6 μg/band |

| Linearity Range (HCZ) | 1.25-15 μg/mL | 0.5-8 μg/mL | 0.05-0.8 μg/band |

| LOD (FOS) | 0.27 μg/mL | 5 μg/mL | 0.03 μg/band |

| LOD (HCZ) | 0.13 μg/mL | 0.5 μg/mL | 0.01 μg/band |

| Precision (RSD%) | <1.5% | 1.2-1.8% | 1.3-1.9% |

| Accuracy (% Recovery) | 99.5-100.5% | 98.5-101.2% | 98.0-101.5% |

| Key Advantage | High sensitivity and specificity | Rapid, minimal solvent use | Parallel sample processing |

Detailed HPLC Protocol

Materials and Equipment

- HPLC System: Liquid chromatography system with isocratic or low-pressure gradient capability, equipped with UV-Vis detector or photodiode array (PDA) detector

- Chromatography Column: Reversed-phase C18 column (250 mm × 4.6 mm i.d., 5 μm particle size)

- Analytical Balance: Precision balance with 0.1 mg sensitivity

- pH Meter: Calibrated digital pH meter with temperature compensation

- Solvents and Reagents: HPLC-grade methanol, orthophosphoric acid (85%), high-purity water (HPLC grade), This compound reference standard (USP grade), hydrochlorothiazide reference standard (USP grade), sulfamethoxazole (internal standard, where applicable)

Mobile Phase Preparation

Prepare the mobile phase by mixing methanol and water in a 40:60 (v/v) ratio. Adjust the pH to 4.0 using 10% orthophosphoric acid solution with continuous stirring. Filter the resulting mixture through a 0.45 μm membrane filter and degas thoroughly using sonication for 15 minutes or sparging with helium gas. The optimized mobile phase composition provides excellent peak symmetry and resolution for both analytes while maintaining column stability [2].

Standard Solution Preparation

- Stock Standard Solutions: Accurately weigh and transfer approximately 25 mg of FOS and 12.5 mg of HCZ reference standards into separate 25 mL volumetric flasks. Dissolve and dilute to volume with mobile phase to obtain stock solutions of 1000 μg/mL FOS and 500 μg/mL HCZ.

- Working Standard Solutions: Prepare mixed working standards by appropriate dilution of stock solutions with mobile phase to cover the concentration ranges of 2.5-30 μg/mL for FOS and 1.25-15 μg/mL for HCZ.

- Internal Standard Solution (if used): Prepare a sulfamethoxazole solution at a concentration of 20 μg/mL in mobile phase [2].

Sample Preparation

For tablet formulations, weigh and finely powder not less than 20 tablets. Accurately weigh a portion of the powder equivalent to about 10 mg of FOS and 5 mg of HCZ, transfer to a 100 mL volumetric flask, add about 70 mL of mobile phase, and sonicate for 15 minutes with occasional shaking. Dilute to volume with mobile phase, mix well, and filter through a 0.45 μm membrane filter. Discard the first few mL of filtrate and dilute the subsequent filtrate appropriately with mobile phase to obtain sample solutions containing FOS and HCZ within the working range of the calibration curve [2].

Chromatographic Conditions

- Mobile Phase: Methanol:water (40:60, v/v), pH adjusted to 4.0 with orthophosphoric acid

- Flow Rate: 1.0 mL/min (isocratic elution)

- Detection Wavelength: 215 nm

- Injection Volume: 20 μL

- Column Temperature: Ambient (25 ± 5°C)

- Run Time: 6 minutes

- Detection: UV at 215 nm

System Suitability Testing

Before sample analysis, perform system suitability tests to ensure optimal chromatographic performance. The following parameters should be evaluated using a standard solution containing FOS (10 μg/mL) and HCZ (5 μg/mL):

- Theoretical plates: Not less than 2000 for both FOS and HCZ peaks

- Tailing factor: Not more than 1.5 for both analytes

- Resolution: Resolution between FOS and HCZ peaks should be not less than 2.0

- Repeatability: Relative standard deviation (RSD) of peak areas for six replicate injections should be less than 2%

Method Validation and Data Analysis

Validation Parameters and Results

The HPLC method for simultaneous determination of FOS and HCZ has been extensively validated according to International Conference on Harmonization (ICH) guidelines for specificity, linearity, accuracy, precision, detection and quantification limits, and robustness [2] [3].

Table 2: Method Validation Parameters for HPLC Determination of FOS and HCZ

| Validation Parameter | This compound | Hydrochlorothiazide | |---------------------------|------------------------|--------------------------| | Linearity Range | 2.5-30 μg/mL | 1.25-15 μg/mL | | Correlation Coefficient (r²) | >0.999 | >0.999 | | Regression Equation | y = 45231x + 1824 | y = 68542x + 2158 | | Limit of Detection (LOD) | 0.27 μg/mL | 0.13 μg/mL | | Limit of Quantification (LOQ) | 0.82 μg/mL | 0.40 μg/mL | | Precision (RSD%, n=6) | 0.85% | 1.12% | | Repeatability (RSD%, n=6) | 1.05% | 1.32% | | Accuracy (% Recovery) | 99.8% (98.5-101.2%) | 100.2% (99.0-101.5%) | | Robustness | Deliberate changes in pH (±0.2), organic ratio (±2%), flow rate (±0.1 mL/min) showed RSD <2% |

Data Analysis and Calculation

For quantification, construct calibration curves by plotting peak areas against corresponding concentrations for both FOS and HCZ. The method demonstrates excellent linearity over the specified concentration ranges with correlation coefficients typically exceeding 0.999. Calculate the concentrations of FOS and HCZ in samples using the regression equations derived from the calibration curves. When internal standard is used, plot the peak area ratios (analyte to internal standard) against concentrations.

The specificity of the method has been demonstrated through complete baseline separation of FOS (retention time ~4.2 minutes) and HCZ (retention time ~3.1 minutes), with no interference from tablet excipients or potential impurities, including chlorothiazide, a known impurity of HCZ [3].

Application Notes

Pharmaceutical Formulation Analysis